Creatinine-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Creatinin-d5 ist eine deuterierte Form von Creatinin, einem Abbauprodukt von Kreatinphosphat im Muskelgewebe. Creatinin wird von den Nieren ausgeschieden und wird häufig als Marker zur Beurteilung der Nierenfunktion verwendet. Die deuterierte Form, Creatinin-d5, wird in der wissenschaftlichen Forschung verwendet, um Creatininspiegel aufgrund ihres unterschiedlichen Massenunterschieds zur nicht-deuterierten Form präziser zu verfolgen und zu quantifizieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Creatinin-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Creatininmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter:

Deuterium-Austauschreaktionen: Creatinin kann in Gegenwart von deuterierten Lösungsmitteln wie Deuteriumoxid (D2O) Deuterium-Austauschreaktionen unterzogen werden. Dieser Prozess ersetzt die Wasserstoffatome in Creatinin durch Deuteriumatome.

Chemische Synthese: Creatinin-d5 kann durch die Verwendung deuterierter Vorläufer synthetisiert werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Creatinin-d5 umfasst in der Regel großtechnische Deuterium-Austauschreaktionen oder chemische Synthese unter Verwendung deuterierter Vorläufer. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Produktionsmethoden sind skalierbar und kostengünstig konzipiert, um den Anforderungen von Forschung und Industrieanwendungen gerecht zu werden .

Chemische Reaktionsanalyse

Reaktionstypen

Creatinin-d5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Creatinin-d5 kann zu Kreatin und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Reduktionsreaktionen können Creatinin-d5 wieder zu Kreatin umwandeln.

Substitution: Deuteriumatome in Creatinin-d5 können unter bestimmten Bedingungen durch andere Atome oder Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter kontrollierten Bedingungen verwendet, um die gewünschte Reduktion zu erreichen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen sind Kreatin, verschiedene Oxidationsprodukte und substituierte Derivate von Creatinin-d5. Die spezifischen Produkte hängen von den in den Reaktionen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Creatinin-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als interner Standard in der Massenspektrometrie verwendet, um Creatininspiegel mit hoher Präzision zu quantifizieren.

Biologie: In Stoffwechselstudien eingesetzt, um die Pfade und Raten des Creatin-Stoffwechsels zu verfolgen.

Medizin: In der klinischen Forschung verwendet, um die Nierenfunktion zu untersuchen und Nierenerkrankungen zu diagnostizieren.

Industrie: Anwendung bei der Entwicklung von diagnostischen Tests und analytischen Methoden zur Creatinin-Detektion .

Wirkmechanismus

Der Wirkmechanismus von Creatinin-d5 ist dem von nicht-deuteriertem Creatinin ähnlich. Es ist am Kreatin-Phosphokreatin-Energieshuttle beteiligt, das eine entscheidende Rolle bei der zellulären Energiehomöostase spielt. Creatinin-d5 wird von den Nieren gefiltert und im Urin ausgeschieden, was es zu einem wertvollen Marker für die Nierenfunktion macht. Die Deuteriumatome in Creatinin-d5 bieten einen eindeutigen Massenunterschied, der eine präzise Quantifizierung in massenspektrometrischen Assays ermöglicht .

Analyse Chemischer Reaktionen

Types of Reactions

Creatinine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form creatine and other oxidation products.

Reduction: Reduction reactions can convert this compound back to creatine.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Substitution: Substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions include creatine, various oxidation products, and substituted derivatives of this compound. The specific products depend on the reagents and conditions used in the reactions .

Wissenschaftliche Forschungsanwendungen

Creatinine-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry to quantify creatinine levels with high precision.

Biology: Employed in metabolic studies to trace the pathways and rates of creatinine metabolism.

Medicine: Utilized in clinical research to study kidney function and diagnose renal diseases.

Industry: Applied in the development of diagnostic assays and analytical methods for creatinine detection .

Wirkmechanismus

The mechanism of action of Creatinine-d5 is similar to that of non-deuterated creatinine. It is involved in the creatine-phosphocreatine energy shuttle, which plays a crucial role in cellular energy homeostasis. This compound is filtered by the kidneys and excreted in the urine, making it a valuable marker for kidney function. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Creatinin: Die nicht-deuterierte Form von Creatinin-d5, die häufig als Marker für die Nierenfunktion verwendet wird.

Kreatin: Ein Vorläufer von Creatinin, der am Energiestoffwechsel im Muskelgewebe beteiligt ist.

Phosphokreatin: Eine energiereiche Phosphatverbindung, die Phosphatgruppen an Adenosindiphosphat spendet, um Adenosintriphosphat zu bilden

Einzigartigkeit von Creatinin-d5

Creatinin-d5 ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die einen eindeutigen Massenunterschied zu nicht-deuteriertem Creatinin aufweisen. Dies macht es zu einem idealen internen Standard für massenspektrometrische Assays, der eine präzise Quantifizierung und Rückverfolgung von Creatininspiegeln in biologischen Proben ermöglicht .

Eigenschaften

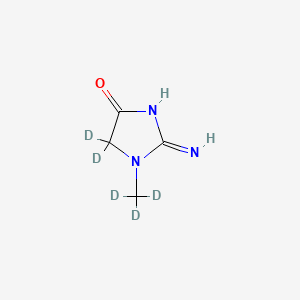

Molekularformel |

C4H7N3O |

|---|---|

Molekulargewicht |

118.15 g/mol |

IUPAC-Name |

5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2 |

InChI-Schlüssel |

DDRJAANPRJIHGJ-ZBJDZAJPSA-N |

Isomerische SMILES |

[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H] |

Kanonische SMILES |

CN1CC(=O)NC1=N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.